Ethyl 2-(1H-pyrazol-1-YL)benzoate
Overview
Description
Ethyl 2-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1H-pyrazol-1-yl)benzoate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The choice of method depends on factors such as the availability of raw materials, desired production volume, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent. Substitution reactions may involve halogens in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the substituents introduced.
Scientific Research Applications
Ethyl 2-(1H-pyrazol-1-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)benzoate can be compared with other similar compounds, such as:
Pyrazoline derivatives: These compounds have a similar five-membered ring structure but differ in their substitution patterns and functional groups.
Imidazole derivatives: These compounds also contain nitrogen atoms in their ring structure but have different chemical properties and applications.
Indole derivatives: These compounds have a fused ring structure with nitrogen and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-pyrazol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKARBPILHRMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576798 | |
Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146139-53-9 | |
Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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